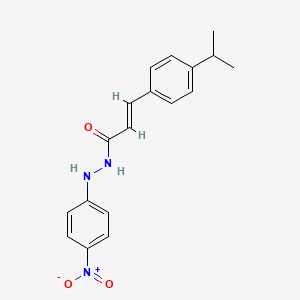
3-(4-isopropylphenyl)-N'-(4-nitrophenyl)acrylohydrazide
Übersicht
Beschreibung
3-(4-isopropylphenyl)-N'-(4-nitrophenyl)acrylohydrazide, also known as INH1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. INH1 is a potent inhibitor of Rho-associated protein kinase (ROCK), which is a key regulator of cell shape, motility, and proliferation.
Wirkmechanismus
3-(4-isopropylphenyl)-N'-(4-nitrophenyl)acrylohydrazide acts as a potent inhibitor of ROCK by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways that regulate cell shape, motility, and proliferation. The inhibition of ROCK by this compound has been shown to have therapeutic potential in various diseases, including cancer, cardiovascular disease, and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. This compound also reduces inflammation and oxidative stress in the cardiovascular system, which has a protective effect on the heart. Furthermore, this compound has been shown to have potential therapeutic applications in neurological disorders by reducing neuroinflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-isopropylphenyl)-N'-(4-nitrophenyl)acrylohydrazide in lab experiments is its specificity for ROCK. This compound is a potent and selective inhibitor of ROCK, which makes it an ideal tool for studying the role of ROCK in various cellular processes. However, the main limitation of using this compound is its low solubility in water, which can limit its bioavailability in certain experimental settings.
Zukünftige Richtungen
For the study of 3-(4-isopropylphenyl)-N'-(4-nitrophenyl)acrylohydrazide include investigating its potential therapeutic applications in other diseases, developing more potent and selective inhibitors of ROCK, and improving its bioavailability and efficacy in vivo.
Wissenschaftliche Forschungsanwendungen
3-(4-isopropylphenyl)-N'-(4-nitrophenyl)acrylohydrazide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, cardiovascular disease, and neurological disorders. This compound has been shown to inhibit the proliferation and migration of cancer cells by targeting the ROCK pathway. In addition, this compound has been shown to have a protective effect on the cardiovascular system by reducing inflammation and oxidative stress. Furthermore, this compound has been shown to have potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-N'-(4-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(2)15-6-3-14(4-7-15)5-12-18(22)20-19-16-8-10-17(11-9-16)21(23)24/h3-13,19H,1-2H3,(H,20,22)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHUODSCYXCISR-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[2-(3-fluorobenzoyl)carbonohydrazonoyl]benzoate](/img/structure/B3841530.png)
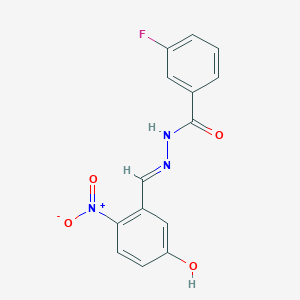

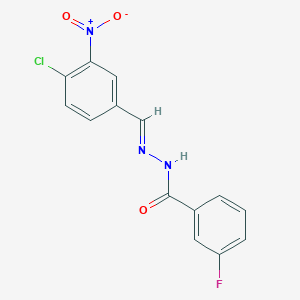
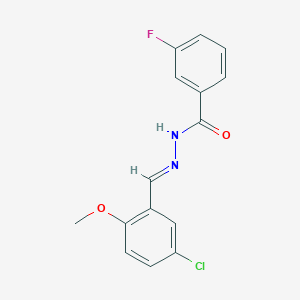
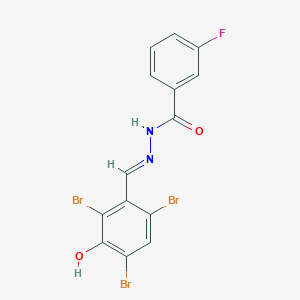
![4-[2-(3-fluorobenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B3841566.png)
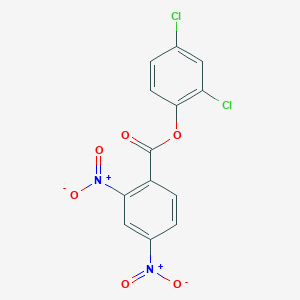
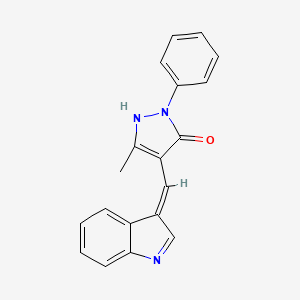
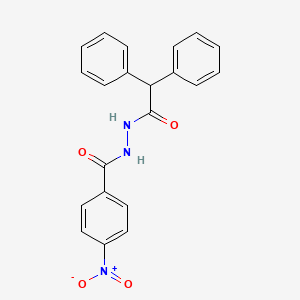
![N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B3841590.png)
![2-chloro-N'-[(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide](/img/structure/B3841592.png)
![N'-[(2-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3841609.png)
